molecular formula C21H16N4O3S2 B2667751 N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1207061-65-1

N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2667751
CAS No.: 1207061-65-1
M. Wt: 436.5
InChI Key: LNFYIBXMHKAGGH-CMDGGOBGSA-N
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Description

N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a synthetic organic compound with a molecular formula of C21H16N4O3S2 and a molecular weight of 436.5 g/mol . Its structure features a cinnamamide backbone linked to a complex heterocyclic system containing two thiazole rings and a furan moiety, which are known to be privileged scaffolds in medicinal chemistry . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Research Applications and Value: This compound is of significant interest in scientific research, particularly in the fields of oncology and infectious diseases. Thiazole and cinnamamide hybrids are extensively investigated for their cytotoxic properties . Similar compounds sharing the thiazole-cinnamamide structure have been specifically studied for their potential as anticancer agents and antimicrobials . The structural motifs present in this molecule suggest it could be a valuable candidate for probing novel oncogenic pathways or for use in the rational design of multi-targeting therapeutic agents . Researchers can utilize this compound as a building block for developing more complex molecules or as a reference standard in bioactivity screening assays. Potential Mechanism of Action: While the precise mechanism of action for this specific compound is an area of ongoing research, the biological activities of its constituent parts provide strong clues. Thiazole derivatives are known to interact with a variety of biological targets. Some function as enzyme inhibitors, such as histone deacetylases (HDACs) or carbonic anhydrase, while others act as tubulin polymerization inhibitors, arresting cell division in the G2/M phase . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modulators for certain ligand-gated ion channels, demonstrating the capability of this chemical class to modulate key signaling pathways . The presence of the cinnamamide group may further enhance the molecule's ability to intercalate into protein binding sites, potentially leading to the inhibition of specific proteases or other enzymes crucial for cell survival .

Properties

IUPAC Name

(E)-N-[4-[2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c26-18(9-8-14-5-2-1-3-6-14)24-20-22-15(12-29-20)11-19(27)25-21-23-16(13-30-21)17-7-4-10-28-17/h1-10,12-13H,11H2,(H,22,24,26)(H,23,25,27)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFYIBXMHKAGGH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan rings exhibit notable antimicrobial properties. For instance, derivatives similar to N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Potential

Compounds with similar structural features have been studied for their anticancer properties. The thiazole moiety is particularly noted for its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . Moreover, studies have suggested that modifications on the thiazole or furan rings can enhance biological activity, indicating a strong structure–activity relationship.

Antiprotozoal Activity

Recent investigations have highlighted the potential of this compound as an antiprotozoal agent. Analogues derived from similar structures have shown promising results in treating protozoal infections, specifically by binding to DNA minor grooves and inhibiting replication . Such characteristics make it a candidate for further development in treating diseases like malaria and leishmaniasis.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Structural FeatureImpact on Activity
Thiazole RingEnhances antimicrobial and anticancer activity
Furan MoietyContributes to DNA binding affinity
Cinnamamide GroupModulates overall pharmacological properties

Modifications in these regions can lead to enhanced potency and selectivity against target pathogens or cancer cells .

Case Studies

Several studies have documented the efficacy of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against Bacillus cereus and Salmonella typhi .
  • Anticancer Research : Research on thiazole derivatives has shown promising results in inhibiting tumor growth in vivo, suggesting that structural modifications can lead to improved therapeutic agents .
  • Antiprotozoal Studies : New analogs based on furamidine exhibited enhanced activity against protozoal infections, emphasizing the importance of structural diversity in drug design .

Mechanism of Action

The mechanism of action of N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Biological Activity

N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo assessments.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C15H13N3O3S2\text{C}_{15}\text{H}_{13}\text{N}_{3}\text{O}_{3}\text{S}_{2}

It contains a thiazole ring, a furan moiety, and a cinnamide structure, which are known to contribute to various biological activities.

Biological Activity Overview

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of cinnamic acid, which share structural similarities with this compound, exhibit significant antimicrobial properties. For instance, cinnamic acid derivatives have shown efficacy against Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)Inhibition (%)
Cinnamic AcidS. aureus2095
Compound 27M. tuberculosis1590
N-(4-(...E. coli2585

2. Anticancer Activity

The compound's structural components suggest potential anticancer activity. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: In Vivo Efficacy

In a study evaluating the anticancer effects of related compounds in xenograft models, a derivative exhibited a significant reduction in tumor volume compared to controls, indicating its potential as an effective anticancer agent .

Table 2: Anticancer Activity Data

CompoundCancer TypeIC50 (µM)Tumor Volume Reduction (%)
Compound AMelanoma0.170
N-(4-(...Breast Cancer0.565

The biological activity of this compound may involve:

1. Inhibition of Enzymatic Activity:
Many thiazole derivatives inhibit enzymes critical for cancer cell survival and proliferation.

2. Induction of Apoptosis:
Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

3. Interaction with Cellular Targets:
Molecular docking studies suggest that this compound interacts with specific proteins involved in cellular signaling pathways related to cancer progression .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide?

Answer:
The synthesis of this compound involves multi-step reactions typical of thiazole-based derivatives. A general approach includes:

Thiazole Ring Formation : React 2-aminothiazole derivatives (e.g., 4-(furan-2-yl)thiazol-2-amine) with α-halo carbonyl compounds (e.g., bromoacetylthiazole) in a nucleophilic substitution reaction. Pyridine or ethanol is often used as a solvent under reflux conditions .

Amide Coupling : Introduce the cinnamoyl group via coupling agents (e.g., DCC or EDCI) in anhydrous solvents like dichloromethane.

Purification : Recrystallize the product using solvent systems such as ethyl acetate/hexane to achieve high purity (>95%) .
Key intermediates should be validated via TLC and characterized by melting point analysis before proceeding to subsequent steps .

Basic Question: How can the structure of this compound be confirmed post-synthesis?

Answer:
Structural validation requires a combination of spectroscopic techniques:

  • IR Spectroscopy : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and thiazole C=N (1520–1560 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for furan and cinnamamide), methylene protons adjacent to the amide (δ 3.8–4.2 ppm), and thiazole protons (δ 7.0–7.5 ppm) .
    • ¹³C NMR : Verify carbonyl carbons (amide: ~168 ppm; cinnamamide: ~165 ppm) and thiazole/furan carbons (100–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., C₂₃H₁₇N₃O₃S₂) with minimal deviation (<5 ppm) .

Advanced Question: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) may enhance nucleophilic substitution efficiency compared to ethanol .
  • Catalyst Use : Adding a base (e.g., triethylamine) during amide coupling can neutralize HCl byproducts, driving the reaction forward .
  • Temperature Control : Stepwise heating (e.g., 60°C for thiazole formation, room temperature for amide coupling) minimizes side reactions like hydrolysis .
  • Stoichiometry : A 1.2:1 molar ratio of acylating agent to thiazole amine ensures complete conversion .
    Yield improvements (from ~45% to >70%) have been reported by adjusting these parameters in analogous thiazole derivatives .

Advanced Question: How should researchers address contradictions in reported biological activities of similar thiazole derivatives?

Answer:
Discrepancies in bioactivity data (e.g., anti-tumor IC₅₀ values) can arise from:

  • Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HepG2) and incubation times (48–72 hours) to ensure comparability .
  • Structural Analogues : Subtle differences (e.g., furan vs. phenyl substituents) significantly alter pharmacokinetics. Perform SAR studies to isolate critical functional groups .
  • Data Validation : Replicate conflicting studies using identical protocols (e.g., MTT assay conditions in ) and apply statistical tests (e.g., ANOVA) to confirm significance .

Advanced Question: What experimental designs are recommended for evaluating the anti-cancer potential of this compound?

Answer:
A tiered approach is advised:

In Vitro Screening :

  • Cytotoxicity Assays : Use MTT or SRB assays across cancer cell lines (e.g., HeLa, A549) with doxorubicin as a positive control .
  • Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

Target Identification :

  • Molecular Docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina to predict binding affinities .
  • Enzyme Inhibition : Test in vitro kinase inhibition (IC₅₀) using recombinant proteins .

In Vivo Models :

  • Xenograft Studies : Administer the compound (10–50 mg/kg, oral/i.p.) in nude mice and monitor tumor volume vs. controls .
  • Toxicology : Evaluate liver/kidney function (ALT, creatinine) and hematological parameters .

Advanced Question: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for ¹³C NMR shifts) .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to resolve overlapping signals in crowded spectra .
  • Crystalography : If crystallization is feasible, X-ray diffraction provides unambiguous confirmation of bond lengths and angles .
    For example, resolved misassigned thiazole protons by revising synthetic intermediates and re-analyzing NOESY correlations .

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